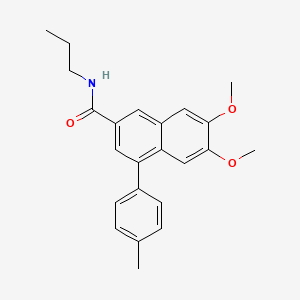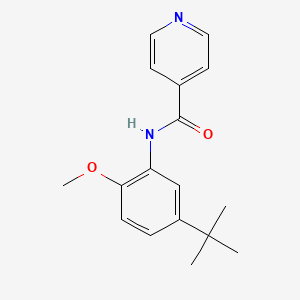
6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide
Übersicht
Beschreibung
6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide, also known as DMPN, is a synthetic compound that has been developed for its potential as a research tool in the field of neuroscience. DMPN is a naphthamide derivative that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular functions, including neurotransmitter release, calcium signaling, and cell survival.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and cell survival. By binding to the sigma-1 receptor, 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide may alter the activity of these cellular processes and lead to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide are still being studied, but early research suggests that it may have a variety of effects on cellular function. For example, 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide in lab experiments is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying this receptor. Additionally, 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide is relatively easy to synthesize and is stable under a variety of experimental conditions. However, one limitation of using 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide is that its effects on cellular function are not fully understood, which makes it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are several potential future directions for research involving 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide. One area of interest is the development of new drugs that target the sigma-1 receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the use of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide as a tool for studying the role of the sigma-1 receptor in cellular function. Additionally, researchers are interested in exploring the potential of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide as a neuroprotective agent in animal models of neurological disorders.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide as a tool for studying the sigma-1 receptor. The sigma-1 receptor has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. By studying the effects of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide on the sigma-1 receptor, researchers hope to gain a better understanding of the role of this receptor in these disorders.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-4-(4-methylphenyl)-N-propylnaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-5-10-24-23(25)18-11-17-13-21(26-3)22(27-4)14-20(17)19(12-18)16-8-6-15(2)7-9-16/h6-9,11-14H,5,10H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEMVVUFMURWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C2C=C(C(=CC2=C1)OC)OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-fluoro-4-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4648059.png)



![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-cyclopropyl-3-methyl-N-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4648093.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4648113.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B4648122.png)
![5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4648124.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B4648128.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4648135.png)
![2-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B4648136.png)
![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4648144.png)